molecular formula C20H24F2N4S B11077428 1-(4-Fluorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}thiourea

1-(4-Fluorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}thiourea

Cat. No.: B11077428
M. Wt: 390.5 g/mol
InChI Key: AWWKCJORGXNYRS-UHFFFAOYSA-N
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Description

    1-(4-Fluorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}thiourea: is a chemical compound with the molecular formula . It consists of a thiourea core with a piperazine ring and fluorophenyl substituents.

  • The compound’s structure includes a central thiourea group (NH-C(=S)-NH) flanked by a piperazine ring and two 4-fluorophenyl groups.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of 1-(4-fluorophenyl)piperazine with an isothiocyanate derivative.

      Reaction Conditions: The reaction typically occurs in a solvent (such as dichloromethane or acetonitrile) at an appropriate temperature (e.g., room temperature) with a base (e.g., triethylamine) as a catalyst.

      Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products depend on the specific reaction conditions, but they may include derivatives with modified substituents or functional groups.

  • Scientific Research Applications

      Biology: It may serve as a pharmacological tool to investigate biological pathways or receptors.

      Medicine: Although not a drug itself, it could inspire the development of new therapeutic agents.

      Industry: Limited industrial applications exist due to its specialized nature.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific receptors or enzymes.
    • Molecular Targets: It may bind to proteins, receptors, or enzymes related to neurotransmission, cell signaling, or other biological processes.

      Pathways Involved: Further research is needed to elucidate the exact pathways affected.

  • Comparison with Similar Compounds

      Similar Compounds: Other fluorophenyl-substituted piperazine derivatives, such as , are structurally related.

      Uniqueness: The presence of the thiourea group distinguishes this compound from simpler piperazine derivatives.

    Remember that this compound’s applications and mechanisms are still subjects of ongoing research, and its unique properties make it an intriguing target for further investigation

    Properties

    Molecular Formula

    C20H24F2N4S

    Molecular Weight

    390.5 g/mol

    IUPAC Name

    1-(4-fluorophenyl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]thiourea

    InChI

    InChI=1S/C20H24F2N4S/c21-16-2-6-18(7-3-16)24-20(27)23-10-1-11-25-12-14-26(15-13-25)19-8-4-17(22)5-9-19/h2-9H,1,10-15H2,(H2,23,24,27)

    InChI Key

    AWWKCJORGXNYRS-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1CCCNC(=S)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F

    Origin of Product

    United States

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